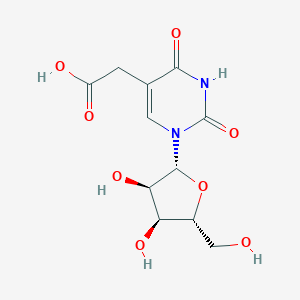

5-Carboxymethyluridine

描述

5-Carboxymethyluridine: is a modified nucleoside derived from uridine, characterized by the presence of a carboxymethyl group at the 5-position of the uracil ring. This compound is known for its role in various biological processes, particularly in the context of RNA modifications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxymethyluridine typically involves the reaction of uridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. An improved method involves the reaction of sodium chloroacetate with 2’,3’-O-isopropylideneuridine in the presence of sodium hydride, followed by acidic hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions: 5-Carboxymethyluridine undergoes various chemical reactions, including:

Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.

Reduction: The uracil ring can be reduced under specific conditions.

Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the carboxymethyl group.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of reduced uracil derivatives.

Substitution: Formation of substituted uridine derivatives.

科学研究应用

2.1. Role in tRNA Functionality

5-CMU is known for its role in the wobble position of tRNA, which is essential for proper codon recognition. The presence of 5-CMU can influence the flexibility of the anticodon loop, thereby enhancing the tRNA's ability to pair with multiple codons. Studies have demonstrated that modifications like 5-CMU can lead to increased translational efficiency across various eukaryotic species .

2.2. Epitranscriptomics

The field of epitranscriptomics investigates RNA modifications and their implications on gene expression regulation. 5-CMU has been identified as a product of oxidative demethylation pathways and is considered a significant player in post-transcriptional regulation mechanisms. Its incorporation into RNA oligomers allows researchers to study its effects on mRNA stability and translation .

2.3. Therapeutic Applications

Research indicates that modified nucleosides, including 5-CMU, can be utilized to develop mRNA therapeutics with reduced immunogenicity. For instance, studies have shown that incorporating 5-CMU into mRNA sequences can enhance protein expression while minimizing immune responses, making it a candidate for therapeutic applications such as vaccine development and gene therapy .

Data Tables and Case Studies

Case Study: Epitranscriptomic Modifications

A recent study explored the incorporation of various modified nucleosides into RNA sequences to assess their impact on gene expression. The findings revealed that 5-CMU significantly improved the stability and translational efficiency of mRNAs when compared to unmodified counterparts . This highlights its potential utility in designing more effective mRNA-based therapies.

作用机制

5-Carboxymethyluridine exerts its effects by being incorporated into RNA and DNA during nucleic acid synthesis. The carboxymethyl group at the 5-position of the uracil ring allows it to interact with various enzymes involved in nucleic acid metabolism. This interaction can inhibit or alter the function of these enzymes, leading to changes in nucleic acid synthesis and function .

相似化合物的比较

5-Methyluridine: Similar structure but with a methyl group instead of a carboxymethyl group.

5-Fluorouridine: Contains a fluorine atom at the 5-position.

5-Hydroxymethyluridine: Contains a hydroxymethyl group at the 5-position.

Uniqueness: 5-Carboxymethyluridine is unique due to the presence of the carboxymethyl group, which imparts distinct chemical and biological properties. This modification allows it to participate in specific chemical reactions and interact with enzymes in a manner different from other similar compounds .

生物活性

5-Carboxymethyluridine (cm5U) is a modified nucleoside that plays a significant role in the biological function of transfer RNA (tRNA). As a modification at the wobble position of tRNA, cm5U influences codon recognition and translation efficiency. This article reviews the biological activity of cm5U, focusing on its structural characteristics, biosynthesis, and functional implications in various organisms.

Structural Characteristics

The crystal structure of this compound has been determined through X-ray diffraction, revealing its conformation and spatial arrangement. The compound adopts a C2'-endo conformation, with specific angles that define its orientation:

| Parameter | Value |

|---|---|

| Chi | +49.4 degrees |

| Psi (infinity) | -60.5 degrees |

| Psi (alpha) | +60.0 degrees |

This unique conformation is essential for its interaction with ribosomes during protein synthesis . The carboxyl group in cm5U is positioned opposite to the nucleobase plane, which affects its hydrogen bonding capabilities and overall stability within the tRNA structure .

Biosynthesis

The biosynthesis of cm5U involves several enzymatic steps, primarily catalyzed by enzymes such as TRM9 in yeast and other related methyltransferases. The modification is derived from uridine through the addition of a carboxymethyl group, which is crucial for the proper functioning of tRNA during translation. The elongator complex containing ELP1-ELP6 is responsible for this modification, alongside other modifications like 5-methoxycarbonylmethyluridine (mcm5U) and 5-(carboxyhydroxymethyl)uridine .

Codon Recognition

The presence of cm5U at the wobble position enhances the decoding capacity of tRNAs that recognize purine-ending codons. Studies have shown that tRNAs modified with cm5U exhibit improved binding efficiency to ribosomes compared to their unmodified counterparts. This modification allows for broader codon recognition, thereby increasing translational fidelity .

Case Studies

- Escherichia coli : In E. coli, cm5U modifies tRNA Ser, which has been shown to read codons more efficiently than unmodified tRNA. This efficiency is attributed to the structural changes induced by the modification, which facilitate better interactions with the ribosomal machinery .

- Yeast : In Saccharomyces cerevisiae, the absence of cm5U leads to cytotoxic hypersensitivity under oxidative stress conditions. This indicates that cm5U is not only vital for normal cellular function but also plays a protective role during stress responses by enhancing selective translation of stress-related genes .

- Human Cells : Recent studies have demonstrated that human tRNAs containing cm5U are involved in regulating gene expression during cellular stress. The modification appears to enhance translation efficiency for specific mRNAs critical for survival under adverse conditions .

属性

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O8/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWQJBLSWXIJLA-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175143 | |

| Record name | 5-Carboxymethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20964-06-1 | |

| Record name | 5-Carboxymethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20964-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxymethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020964061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxymethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。